S-Benzyl-DL-homocysteine

Beschreibung

The exact mass of the compound 2-Amino-4-(benzylthio)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-benzylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPDMPPOTUGMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-60-3, 3054-02-2 | |

| Record name | NSC164657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

S-Benzyl-DL-homocysteine chemical properties and structure

An In-Depth Technical Guide to S-Benzyl-DL-homocysteine: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal, non-proteinogenic amino acid derivative that serves as a cornerstone in various biochemical and synthetic research domains. As a protected form of DL-homocysteine, it provides a stable and versatile tool for investigating the complex metabolic pathways of sulfur-containing amino acids, notably the methionine cycle. The benzyl group's strategic protection of the reactive thiol moiety prevents spontaneous disulfide bond formation, thereby enabling controlled introduction of the homocysteine backbone in complex syntheses, such as in solid-phase peptide synthesis. This guide offers a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and the principal research applications of this compound, tailored for researchers and professionals in drug development and the life sciences.

Chemical Identity and Structural Elucidation

This compound is structurally characterized by a homocysteine core where the sulfur atom of the thiol group is alkylated with a benzyl group. This thioether linkage is the molecule's defining feature from a synthetic utility standpoint. The "DL" designation indicates that the compound is a racemic mixture of both D and L enantiomers at the alpha-carbon.

The key structural components are:

-

Homocysteine Backbone: A four-carbon amino acid structure, homologous to cysteine but with an additional methylene bridge in its side chain.

-

Alpha-Amino and Carboxyl Groups: These provide the characteristic reactivity of amino acids, allowing for peptide bond formation.

-

Thioether Linkage: The sulfur atom is covalently bonded to the benzyl group's methylene carbon. This bond is significantly more stable under a wide range of chemical conditions compared to the free thiol of homocysteine, which readily oxidizes.

-

Benzyl Group (Bzl): A common and robust protecting group for thiols. Its stability under both acidic and basic conditions, combined with its removability via methods like sodium in liquid ammonia or catalytic hydrogenolysis, makes it exceptionally useful.

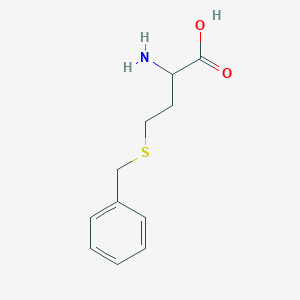

Caption: 2D Chemical Structure of S-Benzyl-homocysteine.

Physicochemical Properties

As a specialized reagent, comprehensive analytical data for this compound is not always collected or published by commercial suppliers.[1] However, its fundamental properties derived from its structure are well-established.

| Property | Value | Source(s) |

| CAS Number | 1017-76-1 | |

| Molecular Formula | C₁₁H₁₅NO₂S | |

| Molecular Weight | 225.31 g/mol | |

| Appearance | White to off-white powder | [2] |

| Melting Point | Not widely reported. | [2] |

| Solubility | Sparingly soluble in water; soluble in acidic or basic aqueous solutions and some organic solvents like DMSO. | [3] |

Note: Researchers should validate the purity and identity of the compound via standard analytical techniques (e.g., NMR, Mass Spectrometry) upon receipt, as per supplier recommendations.[1]

Synthesis Methodology

The most direct and efficient synthesis of this compound involves the S-alkylation of homocysteine. A common and effective starting material is DL-homocysteine thiolactone hydrochloride.[2][3] This precursor is advantageous because the free thiol is generated in situ, minimizing premature oxidation.

Causality of Experimental Design: The synthesis is a two-step, one-pot process. First, the thiolactone ring is opened under basic conditions (hydrolysis) to yield the sodium salt of homocysteine. Second, this nucleophilic thiolate anion attacks a benzyl halide (e.g., benzyl bromide or chloride) in a classic Sₙ2 reaction to form the stable thioether.

-

Base-mediated Ring Opening: A strong base like NaOH is required to rapidly hydrolyze the cyclic thioester (thiolactone) to expose the carboxylate and, crucially, the free thiol group.[3]

-

pH Adjustment: The pH is then adjusted to ~9. This ensures the thiol group (-SH, pKa ~10) is partially deprotonated to the highly nucleophilic thiolate anion (-S⁻), which is essential for the subsequent alkylation step, while keeping the amino group protonated to reduce side reactions.[3]

-

Alkylation: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the good leaving group (Br⁻) and the reactivity of the benzylic carbon.[3]

-

Purification: The final product is typically purified using chromatography to remove unreacted starting materials and byproducts.[3]

Experimental Protocol: Synthesis from DL-Homocysteine Thiolactone[4]

-

Ring Opening: Under an inert argon atmosphere, dissolve DL-homocysteine thiolactone hydrochloride (1.5 eq.) in freshly prepared, degassed 5 M sodium hydroxide. Stir the mixture for 10-15 minutes. Monitor the cleavage of the thiolactone by Thin Layer Chromatography (TLC).

-

pH Adjustment: Add sodium bicarbonate (1.7 eq.) to the solution. Carefully adjust the pH to 9.0 using concentrated HCl.

-

Solvent Addition: Add 1,4-dioxane to the aqueous solution (e.g., 3 mL for a ~4.5 mmol scale reaction) to aid in the solubility of the benzyl halide.

-

Alkylation: While maintaining the inert atmosphere, slowly add benzyl bromide (1.0 eq.) to the amino acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction via HPLC or TLC.

-

Quenching: Upon completion, acidify the reaction mixture to a pH of 6 with 1 M HCl.

-

Workup: Evaporate the residual organic solvent under reduced pressure.

-

Purification: Dissolve the crude product in a minimal amount of DMSO and purify via flash chromatography (e.g., on a C18 column with an appropriate gradient, such as water/acetonitrile with an ammonium acetate modifier).

-

Isolation: Combine the product-containing fractions and lyophilize to obtain this compound as a white powder.

Caption: Workflow for the synthesis of this compound.

Biochemical Significance and Research Applications

The primary value of this compound lies in its role as a stable precursor to homocysteine, a critical intermediate in sulfur amino acid metabolism. Homocysteine sits at a metabolic crossroads, where its fate is determined by cellular needs.

-

Remethylation Pathway (Methionine Cycle): Homocysteine is remethylated to regenerate methionine. This is catalyzed by two key enzymes: Methionine Synthase (MS), which uses a methyl group from 5-methyltetrahydrofolate (requiring Vitamin B12), and Betaine-Homocysteine S-Methyltransferase (BHMT), which uses betaine as the methyl donor.

-

Transsulfuration Pathway: When methionine is abundant, homocysteine is irreversibly converted to cysteine. This pathway involves the vitamin B6-dependent enzymes Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CSE).

By using this compound, researchers can study these pathways or utilize the homocysteine structure without the complication of its inherent reactivity.

Caption: Central role of Homocysteine in metabolic pathways.

Key Research Applications:

-

Peptide Synthesis: For incorporating a homocysteine residue into a peptide sequence, a protected form is mandatory. Fmoc-S-benzyl-DL-homocysteine is a commercially available derivative used in solid-phase peptide synthesis.[4] The benzyl group is stable to the piperidine used for Fmoc deprotection and is typically removed at the final cleavage and deprotection step.

-

Enzyme Inhibitor Studies: Derivatives of S-alkylated homocysteine are used to probe the active sites and mechanisms of enzymes involved in homocysteine metabolism. For instance, related compounds have been studied as inhibitors of BHMT.[5]

-

Intermediate for Chemical Synthesis: It serves as a precursor for synthesizing other complex molecules and probes. For example, it has been used in the synthesis of radiolabeled L-methionine for medical imaging studies.

Safety, Handling, and Storage

This compound should be handled according to standard laboratory safety protocols for chemical reagents.

-

Safety: This material should be considered hazardous until further information is available.[6] Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term stability, storage at -20°C is often recommended.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for advanced research in biochemistry and medicinal chemistry. Its role as a stable, protected version of the metabolically crucial but chemically labile homocysteine allows for precise investigations into sulfur amino acid pathways and the controlled synthesis of novel peptides and enzyme inhibitors. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in designing next-generation therapeutics and research tools.

References

-

Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Kolenbrander, H. M., & Berg, C. P. (1969). New synthesis of S-alkyl-DL-homocysteines. Canadian Journal of Chemistry, 47(17), 3271-3273. Available at: [Link]

-

PubChem. (n.d.). Boc-S-benzyl-DL-homocysteine. National Center for Biotechnology Information. Available at: [Link]

-

Jakubowski, H. (2020). Homocysteine Thiolactone: Biology and Chemistry. MDPI Encyclopedia. Available at: [Link]

-

Quick Company. (n.d.). Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride. Available at: [Link]

-

PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-Carbobenzyloxy-S-benzyl-DL-homocysteine. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15(35), 13245-13251. Available at: [Link]

-

PubChem. (n.d.). N-benzoyl-homocysteine. National Center for Biotechnology Information. Available at: [Link]

-

Jiracek, J., et al. (2010). Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats. Nutrition Research, 30(7), 493-500. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. N-Carbobenzyloxy-S-benzyl-DL-homocysteine | C19H21NO4S | CID 238656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-S-benzyl-DL-homocysteine | C16H23NO4S | CID 15597872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1017-76-1 [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of S-Benzyl-DL-homocysteine from Homocysteine Thiolactone

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive, field-proven guide to the synthesis of S-Benzyl-DL-homocysteine, a critical intermediate in various biochemical and pharmaceutical research applications.[1][2] Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, emphasizes self-validating protocols, and offers insights born from practical application. The methodology described herein is designed for reproducibility, scalability, and safety.

Strategic Overview & Scientific Foundation

This compound serves as a protected precursor for homocysteine and is instrumental in studying sulfur amino acid metabolism and in the synthesis of labeled compounds for metabolic investigation.[1][2] The synthetic route from DL-homocysteine thiolactone hydrochloride is favored for its efficiency and simplicity, avoiding the use of hazardous reagents like liquid ammonia that characterize older methods.[3]

The Core Mechanism: A Two-Act Play

The synthesis unfolds in two primary stages: the nucleophilic opening of the thiolactone ring followed by the S-alkylation with a benzyl halide.

-

Act I: Ring-Opening Hydrolysis. DL-homocysteine thiolactone is a cyclic thioester.[4][5] In a basic aqueous medium, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiolactone. This leads to the cleavage of the thioester bond, opening the five-membered ring to yield the homocysteine thiolate anion. This deprotonated thiol is a potent nucleophile, poised for the subsequent reaction. The stability and reactivity of the thiolactone are pH-dependent; hydrolysis is favored under basic conditions, which is a critical control point in this synthesis.[6]

-

Act II: S-Alkylation. The generated thiolate anion performs a nucleophilic substitution (Sɴ2) reaction on the electrophilic benzylic carbon of benzyl bromide. The thiolate displaces the bromide ion, forming a stable thioether bond and yielding the desired product, this compound.

Reaction Mechanism Diagram

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of S-Benzyl-DL-homocysteine in Sulfur Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzyl-DL-homocysteine (SBH) serves as a critical molecular tool for investigating the complexities of sulfur amino acid metabolism. By experimentally inducing a state that mimics hyperhomocysteinemia, SBH allows researchers to dissect the downstream cellular consequences of metabolic dysregulation. This guide provides an in-depth exploration of the biochemical pathways influenced by SBH, its mechanisms of action, and detailed protocols for its application in cell-based models. We will examine how SBH-induced metabolic disruption leads to significant cellular sequelae, including oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis, offering a framework for studying diseases linked to elevated homocysteine levels, such as cardiovascular and neurodegenerative disorders.

The Centrality of Sulfur Amino Acid Metabolism

Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental to cellular function. Their metabolism is orchestrated through a series of interconnected pathways, with the non-proteinogenic amino acid homocysteine (Hcy) positioned at a critical metabolic nexus.[1] The fate of homocysteine is determined by two principal pathways:

-

The Methionine Cycle (Remethylation): Homocysteine is remethylated to regenerate methionine. This process is vital for maintaining the pool of methionine required for protein synthesis and for producing S-adenosylmethionine (SAM), the universal methyl donor for countless epigenetic and biosynthetic reactions.[2][3]

-

The Transsulfuration Pathway: When methionine is in excess, homocysteine is irreversibly channeled into the transsulfuration pathway.[4] The first and rate-limiting step is catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS), which condenses homocysteine with serine to form cystathionine.[5][6][7] Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CSE) to produce cysteine, a precursor for the synthesis of the critical intracellular antioxidant, glutathione (GSH).[8][9]

The regulation of these pathways is tightly controlled, primarily by the cellular concentration of SAM, which allosterically activates CBS, thereby directing homocysteine towards cysteine synthesis when methionine levels are high.[6] Dysregulation at this junction, leading to elevated homocysteine levels (hyperhomocysteinemia), is a well-established risk factor for numerous pathologies.

Caption: The core pathways of sulfur amino acid metabolism.

This compound (SBH): A Molecular Probe

This compound is a synthetic derivative of homocysteine.[10][11] In experimental biology, it is not used as a substrate but as a pharmacological tool to induce a state of intracellular hyperhomocysteinemia. Its primary utility lies in its ability to disrupt the normal flux of sulfur amino acid metabolism, thereby triggering downstream cellular stress responses that are the focus of investigation. While the precise inhibitory mechanisms are not fully elucidated in all contexts, its application reliably elevates intracellular homocysteine, leading to conditions that mimic pathological states.[12][13][14]

Mechanism of Action: Induction of Cellular Stress

The accumulation of homocysteine following SBH treatment initiates a cascade of detrimental cellular events. Homocysteine itself, particularly its auto-oxidation products, can generate reactive oxygen species (ROS), directly contributing to oxidative stress.[13][15] This initial insult is amplified by the subsequent disruption of key cellular organelles and signaling pathways.

Downstream Consequences: Oxidative and Endoplasmic Reticulum (ER) Stress

The primary consequence of SBH-induced hyperhomocysteinemia is the onset of robust Endoplasmic Reticulum (ER) stress.[14][16][17][18][19] The ER is highly sensitive to redox imbalances. An overload of unfolded or misfolded proteins, potentially exacerbated by oxidative damage and disruption of disulfide bond formation, triggers the Unfolded Protein Response (UPR).[14] The UPR is a tripartite signaling network initiated by three ER-resident sensor proteins: IRE1, PERK, and ATF6.[20]

-

PERK Pathway: Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis. However, it paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, drives the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP).[20][21]

-

IRE1 Pathway: Activated IRE1 executes an unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and ER-associated degradation (ERAD).

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to release a cytosolic fragment that migrates to the nucleus to activate the transcription of ER chaperones like Binding-immunoglobulin protein (BiP/GRP78).[22]

Sustained or overwhelming ER stress, as induced by SBH, shifts the UPR from a pro-survival to a pro-apoptotic response, with CHOP expression being a key indicator of this transition.[21][23]

Induction of Apoptosis

The culmination of severe oxidative and ER stress is the activation of programmed cell death, or apoptosis. CHOP plays a central role in this process by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic factors. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade. The executioner caspase, Caspase-3, is a key player that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[24]

Experimental Applications & Protocols

SBH is an invaluable tool for modeling hyperhomocysteinemia in vitro. The following section details a comprehensive workflow for treating cultured cells with SBH and assessing the key downstream markers of cellular stress and apoptosis.

Caption: A generalized workflow for studying SBH-induced cellular stress.

Protocol: Induction of Cellular Stress with SBH in Cell Culture

Objective: To treat a mammalian cell line (e.g., HepG2, SH-SY5Y, HUVEC) with SBH to induce hyperhomocysteinemia and subsequent cellular stress.

Materials:

-

Mammalian cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (Sigma-Aldrich or equivalent)

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well tissue culture plates

Methodology:

-

Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

-

Causality: Working with sub-confluent, logarithmically growing cells ensures that observed effects are due to the treatment and not confounding factors like contact inhibition or nutrient depletion.

-

-

Preparation of SBH Stock: Prepare a sterile stock solution of SBH (e.g., 100 mM) in an appropriate solvent (e.g., 1N NaOH, followed by neutralization with HCl and dilution in PBS or culture medium). Filter-sterilize the stock solution.

-

Treatment: Aspirate the old medium from the cells. Add fresh complete medium containing the desired final concentration of SBH (typically in the range of 1-5 mM). Include a "Vehicle Control" well that receives an equivalent volume of the solvent used for the SBH stock.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours) at 37°C in a 5% CO₂ incubator.

-

Harvesting: After incubation, proceed immediately to downstream analysis. Cells can be washed with cold PBS and then lysed for protein analysis (Western Blot) or processed for flow cytometry or activity assays.

Protocol: Assessment of Reactive Oxygen Species (ROS)

Objective: To quantify intracellular ROS levels using a fluorescent probe.

Materials:

-

CellROX® Green Reagent (Invitrogen) or DCFDA

-

PBS

-

Flow cytometer or fluorescence microscope

Methodology (based on CellROX®): [25][26]

-

Induce Stress: Treat cells with SBH as described in Protocol 4.1. Include a positive control (e.g., 100 µM H₂O₂ for 1 hour) and a vehicle control.

-

Probe Loading: 30 minutes before the end of the SBH incubation, add CellROX® Green Reagent to the culture medium to a final concentration of 5 µM.

-

Incubation: Incubate for 30 minutes at 37°C, protected from light.

-

Wash: Aspirate the medium and wash the cells three times with PBS.

-

Analysis:

-

Flow Cytometry: Detach cells using trypsin, neutralize, centrifuge, and resuspend in PBS. Analyze the fluorescence intensity on a flow cytometer using the appropriate laser and filter set (e.g., FITC channel).[25]

-

Microscopy: Analyze live cells directly in the plate or on a slide using a fluorescence microscope.

-

Self-Validation: Comparing the fluorescence intensity of SBH-treated cells to both the vehicle control (baseline ROS) and the positive control (maximal ROS) validates the assay's responsiveness and contextualizes the magnitude of the SBH effect.

-

Protocol: Assessment of ER Stress by Western Blot

Objective: To measure the protein expression of key UPR markers (BiP, CHOP).[22][27]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus

-

Primary antibodies (anti-BiP/GRP78, anti-CHOP/GADD153, anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Lysis: After SBH treatment (Protocol 4.1), wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. b. Incubate with the primary antibody (e.g., anti-CHOP, 1:1000 dilution) overnight at 4°C.[23] c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane extensively with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control (β-actin).

Protocol: Assessment of Apoptosis via Caspase-3 Activity Assay

Objective: To measure the activity of the executioner caspase-3 as a functional endpoint of apoptosis.

Materials:

-

Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)[24][28]

-

Kit-specific Lysis Buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)[29][30]

-

Microplate reader

Methodology (based on a fluorometric kit): [29]

-

Induce Apoptosis: Treat cells with SBH (Protocol 4.1). Include a vehicle control and a positive control (e.g., staurosporine, 1 µM for 4-6 hours).[30]

-

Prepare Lysates: After treatment, collect both adherent and floating cells. Centrifuge, wash with PBS, and lyse the cell pellet in the provided chilled lysis buffer. Incubate on ice for 10 minutes.[24]

-

Quantify Protein: Centrifuge the lysates and determine the protein concentration of the supernatant.

-

Assay Reaction: In a black 96-well plate, add an equal amount of protein (e.g., 50 µg) from each sample to separate wells. Add the reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[29]

-

Measurement: Read the fluorescence on a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm).[29]

-

Trustworthiness: The activity is calculated relative to the vehicle control, and the positive control ensures the assay system is working correctly. The results provide a quantitative, functional measure of apoptosis induction.

-

Data Interpretation & Case Study

Hypothetical Results: A study is conducted using a neuronal cell line (SH-SY5Y) treated with varying concentrations of SBH for 24 hours.

Table 1: Quantitative Analysis of SBH-Induced Cellular Stress Markers

| Treatment Group | ROS Induction (Fold Change vs. Vehicle) | CHOP Protein Expression (Fold Change vs. Vehicle) | Caspase-3 Activity (Fold Change vs. Vehicle) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| SBH (1 mM) | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.5 ± 0.2 |

| SBH (2.5 mM) | 3.5 ± 0.5 | 6.8 ± 0.9 | 4.2 ± 0.6 |

| SBH (5 mM) | 6.2 ± 0.8 | 11.3 ± 1.5 | 8.9 ± 1.1 |

| Positive Control | 8.5 ± 1.0 (H₂O₂) | 15.0 ± 2.1 (Tunicamycin) | 12.5 ± 1.8 (Staurosporine) |

Interpretation:

The data clearly demonstrate a dose-dependent effect of SBH on neuronal cells.

-

ROS Induction: SBH treatment leads to a significant increase in reactive oxygen species, indicating a state of oxidative stress.

-

ER Stress: The robust, dose-dependent upregulation of CHOP protein confirms the induction of severe ER stress.

-

Apoptosis: The increase in Caspase-3 activity directly correlates with the levels of ROS and ER stress, confirming that the stress induced by SBH culminates in apoptotic cell death.

These results validate the use of SBH as a tool to model the pathological cascade linking hyperhomocysteinemia to oxidative stress, ER stress, and ultimately, neuronal cell death.

Broader Implications and Future Directions

The ability to reliably model hyperhomocysteinemia in vitro using SBH provides a powerful platform for drug development and disease research. This model can be used to:

-

Screen for therapeutic compounds that can mitigate homocysteine-induced cellular stress.

-

Investigate the specific molecular pathways that link ER stress to apoptosis in different cell types relevant to diseases like Alzheimer's, Parkinson's, and atherosclerosis.

-

Explore the interplay between genetic predispositions (e.g., polymorphisms in MTHFR or CBS genes) and environmental factors (represented by SBH treatment) in disease pathogenesis.

By providing a controlled system to study a complex metabolic insult, this compound will continue to be an essential compound in the arsenal of researchers working to unravel and combat diseases associated with disordered sulfur amino acid metabolism.

References

- Kraus, J. P., & Kozich, V. (2005). The role of cystathionine beta-synthase in homocysteine metabolism. Antioxidants & Redox Signaling, 7(5-6), 813–822.

-

Mishra, R., et al. (2020). Cystathionine β-Synthase in Physiology and Cancer. Antioxidants, 9(11), 1083. [Link]

- Creative Bioarray. (n.d.). Caspase-3 Activity Assay (Fluorometric).

-

Wikipedia contributors. (2023). Cystathionine beta-synthase. Wikipedia, The Free Encyclopedia. [Link]

- ResearchGate. (n.d.). Cystathionine beta-synthase (CBS) as a key enzyme in the homocysteine metabolism.

-

ResearchGate. (2005). The Role of Cystathionine β-Synthase in Homocysteine Metabolism. Antioxidants and Redox Signaling. [Link]

-

Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231–255. [Link]

-

Turner, M. A., et al. (2000). Structure and function of S-adenosylhomocysteine hydrolase. Cell Biochemistry and Biophysics, 33(2), 101–125. [Link]

-

protocols.io. (2024). ROS Measurement Using CellROX. protocols.io. [Link]

-

Wikipedia contributors. (2023). Adenosylhomocysteinase. Wikipedia, The Free Encyclopedia. [Link]

-

Frontiers Media S.A. (2021). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry. [Link]

-

Scientific Reports. (2018). Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors. Scientific Reports. [Link]

-

ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. ResearchGate. [Link]

-

ProQuest. (2000). Structure and function of S-adenosylhomocysteine hydrolase. Cell Biochemistry and Biophysics. [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

-

Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience. [Link]

-

Oxford Academic. (2023). Cell culture model for oxidative stress. Experimental protocols for reactive oxygen and nitrogen species. [Link]

-

Oslowski, C. M., & Urano, F. (2011). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in enzymology, 490, 71–92. [Link]

-

Methods in Molecular Biology. (2011). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. SpringerLink. [Link]

-

Methods in Molecular Biology. (2011). Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo. SpringerLink. [Link]

-

Gorbatyuk, M. S., et al. (2010). Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration. Experimental eye research, 90(4), 449–458. [Link]

-

SlideShare. (n.d.). Metabolism of Sulphur Containing Amino Acids. SlideShare. [Link]

-

Zhang, N., et al. (2016). Homocysteine induces cytotoxicity and proliferation inhibition in neural stem cells via DNA methylation in vitro. Neuroscience letters, 610, 168–175. [Link]

-

Gacko, M., et al. (2021). The Effect of Homocysteine on the Secretion of Il-1β, Il-6, Il-10, Il-12 and RANTES by Peripheral Blood Mononuclear Cells—An In Vitro Study. Journal of Clinical Medicine, 10(21), 5183. [Link]

-

Xiao, Y., et al. (2020). Homocysteine facilitates endoplasmic reticulum stress and apoptosis of hepatocytes by suppressing ERO1α expression via cooperation between DNMT1 and G9a. The FASEB Journal, 34(1), 1369–1385. [Link]

-

Ji, C., et al. (2007). Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways. The American journal of pathology, 170(1), 282–295. [Link]

-

PubChem. (n.d.). Boc-S-benzyl-DL-homocysteine. PubChem. [Link]

-

Upchurch, G. R., Jr, et al. (2001). L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells. Journal of vascular surgery, 34(4), 715–721. [Link]

-

Outinen, P. A., et al. (1999). Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells. Blood, 94(3), 959–967. [Link]

-

Semantic Scholar. (1949). PREPARATION OF THE OPTICALLY ACTIVE ISOMERS OF S-BENZYLHOMOCYSTEINE BY ENZYMATIC RESOLUTION. The Journal of Biological Chemistry. [Link]

-

Preninka, A. I., et al. (2022). Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress. PLoS ONE, 17(12), e0278965. [Link]

-

Finkelstein, J. D. (2000). Sulfur containing amino acids and human disease. The Journal of nutrition, 130(4S Suppl), 1011S–1015S. [Link]

-

MDPI. (2020). The Contribution of Homocysteine Metabolism Disruption to Endothelial Dysfunction: State-of-the-Art. International Journal of Molecular Sciences. [Link]

-

The American Journal of Pathology. (2007). Homocysteine-induced Endoplasmic Reticulum Stress Causes Dysregulation of the Cholesterol and Triglyceride Biosynthetic Pathways. The American Journal of Pathology. [Link]

-

Stipanuk, M. H. (2004). Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. The Journal of nutrition, 134(6 Suppl), 1656S–1660S. [Link]

-

Stipanuk, M. H. (2004). Sulfur amino acid metabolism: pathways for production and removal of homocysteine and cysteine. Annual review of nutrition, 24, 539–577. [Link]

-

Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. (1999). Sulfur Amino Acid Metabolism: Homocystinuria. NCBI Bookshelf. [Link]

Sources

- 1. Sulfur containing amino acids and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Sulfur amino acid metabolism: pathways for production and removal of homocysteine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. Boc-S-benzyl-DL-homocysteine | C16H23NO4S | CID 15597872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Homocysteine induces cytotoxicity and proliferation inhibition in neural stem cells via DNA methylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of Homocysteine on the Secretion of Il-1β, Il-6, Il-10, Il-12 and RANTES by Peripheral Blood Mononuclear Cells—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Homocysteine facilitates endoplasmic reticulum stress and apoptosis of hepatocytes by suppressing ERO1α expression via cooperation between DNMT1 and G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress | PLOS One [journals.plos.org]

- 19. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]

- 23. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mpbio.com [mpbio.com]

- 25. ROS Measurement Using CellROX [protocols.io]

- 26. assets.fishersci.com [assets.fishersci.com]

- 27. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to S-Benzyl-DL-homocysteine as a Chemical Intermediate in Synthesis

Abstract

S-Benzyl-DL-homocysteine is a pivotal, yet often overlooked, chemical intermediate in synthetic organic and medicinal chemistry. Its unique structure, featuring a stable S-benzyl protecting group on the homocysteine backbone, provides a versatile platform for the synthesis of a wide array of biologically significant molecules. This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its strategic application as a precursor for methionine analogs, radiolabeled tracers, and modified peptides. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present visual workflows to equip researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Introduction: The Strategic Importance of this compound

Homocysteine is a non-proteinogenic, sulfur-containing amino acid that sits at a critical metabolic intersection between the methionine cycle and the transsulfuration pathway.[1] Its free thiol group is highly reactive, making it a valuable synthetic handle but also a liability that necessitates protection during multi-step syntheses. This compound addresses this challenge by masking the thiol group with a robust benzyl substituent.

The S-benzyl group serves as an effective protecting group that is stable under a variety of reaction conditions, yet can be removed when desired to unmask the reactive thiol for further functionalization.[2] This dual characteristic makes this compound an ideal starting material for:

-

The synthesis of various S-alkyl-DL-homocysteines, which are analogs of the essential amino acid methionine and are often used to study metabolic pathways or as biological antagonists.[3]

-

The preparation of radiolabeled L-methionine, a critical tracer for medical imaging techniques like Positron Emission Tomography (PET).[4]

-

The incorporation of homocysteine residues into peptides for structural or functional studies.[5]

This guide will provide the foundational knowledge and practical methodologies to leverage the full synthetic potential of this versatile intermediate.

Physicochemical and Structural Properties

A thorough understanding of a chemical's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich[6] |

| Synonyms | 2-Amino-4-(benzylthio)butanoic acid | PubChem |

| CAS Number | 1017-76-1 | BenchChem[4] |

| Molecular Formula | C₁₁H₁₅NO₂S | PubChem |

| Molecular Weight | 225.31 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 238-242 °C (decomposes) | Sigma-Aldrich |

Synthesis of this compound: A Validated Protocol

The most direct and efficient synthesis of S-alkyl-homocysteines, including the S-benzyl derivative, proceeds through the alkylation of homocysteine thiolactone.[3] Homocysteine thiolactone is the intramolecularly cyclized and activated form of homocysteine, which readily reacts with electrophiles upon ring-opening.[7]

The reaction involves a nucleophilic attack by the sulfur atom on the alkylating agent. This process is typically carried out in a basic medium to facilitate the opening of the thiolactone ring and deprotonation of the resulting thiol, enhancing its nucleophilicity.

Synthetic Workflow

The overall transformation from DL-homocysteine thiolactone hydrochloride to this compound can be visualized as a two-step, one-pot process.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for synthesizing S-alkyl-DL-homocysteines with yields reported between 75-95%.[3]

Materials:

-

DL-homocysteine thiolactone hydrochloride (1 mole equivalent)

-

Sodium methoxide (2 mole equivalents)

-

Benzyl chloride (1.1 mole equivalents)

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (absolute)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium methoxide (2 eq.) in anhydrous methanol. Cool the solution to 0°C in an ice bath.

-

Addition of Thiolactone: To the cold sodium methoxide solution, add DL-homocysteine thiolactone hydrochloride (1 eq.) portion-wise while stirring. Maintain the temperature at 0°C. Causality: This step opens the thiolactone ring and generates the sodium thiolate, a potent nucleophile.

-

Alkylation: Slowly add benzyl chloride (1.1 eq.) to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Concentration: After the reaction is complete, cool the mixture and concentrate it to approximately one-fifth of its original volume under reduced pressure.

-

Precipitation and Isolation: Cool the concentrated solution to 0°C. Adjust the pH to 5 by the dropwise addition of concentrated HCl with vigorous stirring. A thick white precipitate of this compound will form.

-

Filtration: Stir the suspension at 0°C for 20 minutes, then collect the solid product by vacuum filtration.

-

Recrystallization: Dissolve the crude product in a minimum volume of boiling water and filter while hot to remove any insoluble impurities. Add four volumes of absolute ethanol to the hot filtrate and cool to 0°C for 2 hours to induce crystallization.

-

Final Product: Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.

Core Synthetic Applications

The utility of this compound stems from the stability of the S-benzyl group and the various ways it can be manipulated.

The S-Benzyl Thioether as a Protecting Group

In complex syntheses, particularly solid-phase peptide synthesis (SPPS), protecting the side chains of amino acids is crucial to prevent unwanted side reactions.[8] The S-benzyl group is a workhorse protector for cysteine and homocysteine.

-

Stability: It is stable to the moderately acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid in DCM) and the basic conditions for Fmoc-group removal (e.g., piperidine in DMF), making it compatible with both major SPPS strategies.[8][9]

-

Cleavage (Deprotection): The removal of the S-benzyl group requires harsh conditions, which provides excellent orthogonality. The most common methods are reduction with sodium in liquid ammonia or treatment with very strong acids like hydrofluoric acid (HF).[2] This ensures the protecting group remains intact until the final cleavage step.

A Gateway to Methionine Analogs and Homocysteine

The primary application of this compound is as a stable, easily handleable precursor to homocysteine or its S-alkylated derivatives.

Caption: Synthetic utility of this compound.

By first performing the deprotection step, free DL-homocysteine is generated in situ. This can then be reacted with various alkyl halides to produce a library of S-alkyl-DL-homocysteines.[3] Alternatively, the generated L-homocysteine (from the DL-racemic mixture) can be used in enzymatic syntheses to produce complex biological molecules like S-adenosyl-L-homocysteine (SAH).[10][11]

Key Experimental Protocol: S-Benzyl Group Cleavage

The reductive cleavage using sodium in liquid ammonia is a classic and effective method for deprotecting S-benzyl ethers.[2] This method is particularly useful when the molecule contains other functional groups that are sensitive to strong acids.

Safety Warning: This procedure involves liquid ammonia, a corrosive and toxic gas at room temperature, and sodium metal, which is highly reactive with water. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

Materials:

-

This compound

-

Anhydrous liquid ammonia (condensed from a cylinder)

-

Sodium metal

-

Ammonium chloride (solid, for quenching)

-

50% Aqueous acetic acid

Procedure:

-

Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper in a fume hood.

-

Condensation: Cool the flask in a dry ice/acetone bath and condense the required volume of liquid ammonia (approx. 1 mL per 1 mg of peptide/amino acid).

-

Dissolution: Add the this compound to the liquid ammonia and stir until it dissolves completely.

-

Reduction: Add small, freshly cut pieces of sodium metal to the solution under anhydrous conditions. The solution will turn a deep blue color. Continue adding sodium until the blue color persists for at least 30 seconds, indicating the reaction is complete. Causality: The sodium metal dissolves in liquid ammonia to produce solvated electrons, which are powerful reducing agents that cleave the benzyl-sulfur bond.

-

Quenching: Carefully quench the reaction by adding solid ammonium chloride until the blue color disappears.

-

Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a gentle stream of nitrogen.

-

Workup: Dissolve the resulting white residue in 50% aqueous acetic acid. This solution, containing DL-homocysteine, can be lyophilized or used directly in the next synthetic step.

Conclusion: A Versatile and Indispensable Intermediate

This compound is more than just a protected amino acid; it is a strategic intermediate that unlocks a wide range of synthetic possibilities. Its stability, coupled with well-established protocols for its synthesis and deprotection, makes it an indispensable tool for chemists and biochemists. By providing a reliable route to homocysteine and its derivatives, it facilitates research in areas from fundamental metabolism and enzyme kinetics to the development of novel pharmaceuticals and diagnostic agents. The methodologies and insights presented in this guide provide a solid framework for the effective and strategic application of this compound in advanced chemical synthesis.

References

- BenchChem. (2025). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide. BenchChem Technical Support.

- PubChem. (n.d.). (+-)-Homocysteine. National Center for Biotechnology Information.

- Brown, D. R., & Jones, J. K. N. (1967). New synthesis of S-alkyl-DL-homocysteines. Canadian Journal of Chemistry, 45(3), 275-278.

- Wen, X., Leopold, V., & Seebeck, F. P. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, (38).

- Miller, J. W. (2023). Homocysteine—a retrospective and prospective appraisal. Journal of Inherited Metabolic Disease, 46(4), 587-601.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Pascal, R., & Pross, A. (2021). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life, 11(8), 819.

- National Institutes of Health. (n.d.). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. PubMed Central.

- PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride.

- ResearchG

- Sigma-Aldrich. (n.d.). S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR.

- BenchChem. (n.d.). This compound.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.

- PubMed. (2022). S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release.

- Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7423–7493.

- Catalyst University. (2019, March 9). Amino Acid Metabolism | the Methionine (SAM) Cycle [Video]. YouTube.

- Google Patents. (n.d.). US5008188A - Process for producing S-adenosyl-L-homocysteine.

- Fields, G. B., & Noble, R. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 19(4), 279-290.

Sources

- 1. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of S-Alkyl-DL-Homocysteine Compounds

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of S-alkyl-DL-homocysteine compounds. We delve into the foundational research that first identified homocysteine and its derivatives, tracing the development of synthetic methodologies from early classical approaches to modern enzymatic and chemo-enzymatic strategies. The guide elucidates the profound biochemical significance of these compounds, particularly as modulators of one-carbon metabolism through the inhibition of key enzymes such as S-adenosylhomocysteine (SAH) hydrolase and betaine-homocysteine S-methyltransferase (BHMT). Furthermore, we examine their therapeutic potential and applications in drug development, supported by detailed experimental protocols for synthesis and analysis, insightful visualizations of metabolic pathways, and a curated collection of seminal references. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical, field-proven insights.

A Historical Perspective: From the Dawn of Sulfur Amino Acid Chemistry

The story of S-alkyl-DL-homocysteine compounds is intrinsically linked to the broader history of sulfur-containing amino acids. The journey began with the isolation of cystine from a human bladder stone in 1810.[1] However, it was the pioneering work of Vincent du Vigneaud in the 1930s that truly laid the groundwork for our understanding of homocysteine and its derivatives. While investigating the sulfur components of insulin, du Vigneaud and his team were the first to derive homocysteine from methionine.[2] This seminal discovery opened the door to understanding critical metabolic processes like transmethylation and transsulfuration.[2]

The initial synthesis of methionine itself was a challenge, with early methods like the Strecker synthesis providing very low yields.[3] It wasn't until the industrial production of acrolein in the 1940s that more efficient synthetic routes were developed.[4] This advancement in methionine synthesis paved the way for the creation of its analogues, including the S-alkyl-homocysteine derivatives.

One of the earliest and most studied S-alkyl-homocysteine compounds is ethionine (S-ethyl-DL-homocysteine). Its synthesis and identification as a methionine antagonist were significant milestones.[5][6] Early research demonstrated that ethionine could be incorporated into proteins in place of methionine and interfere with cellular ATP utilization, leading to various toxic effects, including the development of fatty liver and pancreatitis in animal models.[5][7][8] This antagonistic activity established S-alkyl-homocysteine derivatives as valuable tools for probing the intricacies of methionine metabolism.

The Evolving Landscape of Synthesis

The methodologies for synthesizing S-alkyl-DL-homocysteine compounds have evolved considerably, driven by the need for higher yields, greater purity, and more versatile approaches.

Classical Synthetic Approaches

Early methods for the synthesis of homologous series of S-alkyl homocysteines often involved the use of hazardous reagents like liquid ammonia and hydrogen cyanide.[6] A significant improvement came with the use of homocysteine thiolactone as a starting material. This approach, which involves the reaction of the thiolactone with a primary alkyl halide in a sodium methoxide solution, offers good yields (75-95%) and avoids the use of more dangerous chemicals.[6]

Another classical approach involves the direct alkylation of unprotected DL-homocysteine with various alkylating agents under alkaline conditions in an aqueous solution.[9]

Modern Enzymatic and Chemo-enzymatic Synthesis

More recently, enzymatic and chemo-enzymatic methods have emerged as powerful tools for the synthesis of S-adenosyl-L-homocysteine (SAH) and its analogues. These methods offer high regio- and stereoselectivity. One innovative one-pot synthesis of SAH starts from racemic homocysteine thiolactone and adenosine, utilizing a cascade of three enzymes: α-amino-ε-caprolactam racemase, bleomycin hydrolase, and SAH hydrolase.[2][10][11] This approach is scalable and cost-effective.[2][10][11]

The development of enzyme-catalyzed S-methylation and S-alkylation of SAH using synthetic alkylating agents has further expanded the synthetic toolbox, transforming SAH from a mere byproduct into a valuable reagent for creating diverse S-alkyl-homocysteine derivatives.[2][10][11]

Biochemical Significance: Modulators of One-Carbon Metabolism

S-alkyl-DL-homocysteine compounds exert their biological effects primarily by interfering with one-carbon metabolism, a fundamental process for the synthesis of nucleotides, neurotransmitters, and for the methylation of DNA, RNA, and proteins.

The Methionine Cycle and S-Adenosylmethionine (SAM)

The central hub of one-carbon metabolism is the methionine cycle. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions.[12] After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[12][13]

Therapeutic Potential and Drug Development

The ability of S-alkyl-homocysteine derivatives to modulate key metabolic pathways has made them attractive candidates for drug development.

Antiviral and Anticancer Applications

The inhibition of SAH hydrolase, and the subsequent disruption of methylation, has been a key strategy in the development of antiviral and anticancer agents. [5]By interfering with viral mRNA capping and replication, SAH hydrolase inhibitors have shown promise in preclinical studies. Similarly, their ability to induce apoptosis and inhibit cell proliferation has been investigated in various cancer models. [14]

Immunosuppression

SAH hydrolase inhibitors have also demonstrated immunosuppressive effects. [7][9]By blocking transmethylation reactions essential for lymphocyte activation and function, these compounds can attenuate the immune response. [7][9]This has potential applications in the treatment of autoimmune diseases and in preventing organ transplant rejection. [7]

Cardiovascular and Neurodegenerative Diseases

Elevated levels of homocysteine (hyperhomocysteinemia) are a known risk factor for cardiovascular and neurodegenerative diseases. [15]While S-alkyl-homocysteine compounds are not typically used to lower homocysteine levels directly, their role as inhibitors of enzymes in the methionine cycle provides valuable tools for studying the pathological mechanisms of these diseases.

Analytical Methodologies

The accurate quantification of S-alkyl-DL-homocysteine compounds in biological matrices is crucial for both research and clinical applications.

Sample Preparation

For the analysis of total homocysteine and its derivatives in plasma or serum, a reduction step is necessary to release the protein-bound and disulfide forms. [16][17]This is typically achieved using reducing agents like dithiothreitol (DTT). [16]Following reduction, a protein precipitation step, often with methanol or other organic solvents, is performed to clean up the sample. [8][16]

Chromatographic and Spectrometric Techniques

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of homocysteine and its derivatives. [8][17][18]This technique allows for the separation of the analytes from other matrix components and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns. [8][17][18] Fluorescence detection following derivatization is another widely used method. [19][20][21]Various derivatizing agents are employed to render the non-fluorescent homocysteine molecule detectable.

Detailed Experimental Protocols

Synthesis of S-Alkyl-DL-Homocysteine via Homocysteine Thiolactone

Objective: To synthesize S-alkyl-DL-homocysteine derivatives from homocysteine thiolactone and an alkyl halide.

Materials:

-

DL-Homocysteine thiolactone hydrochloride

-

Primary alkyl halide (e.g., ethyl bromide, propyl iodide)

-

Sodium methoxide

-

Methanol

-

Concentrated hydrochloric acid

-

Absolute ethanol

Procedure:

-

Dissolve DL-homocysteine thiolactone hydrochloride in a solution of sodium methoxide in methanol.

-

Add the primary alkyl halide to the solution and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Cool the mixture to 0°C and adjust the pH to 5 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

-

Stir the resulting suspension at 0°C for 15-20 minutes and filter the precipitate.

-

Dissolve the precipitate in a minimum volume of boiling water and filter.

-

Add four volumes of absolute ethanol to the filtrate and cool to 0°C for 2 hours to induce crystallization.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the final product by melting point, TLC, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Reference: Adapted from a published method. [6]

Quantification of Total Homocysteine in Plasma by LC-MS/MS

Objective: To quantify the total concentration of homocysteine in human plasma samples.

Materials:

-

Human plasma samples

-

Internal standard (e.g., d8-homocystine)

-

Reducing agent (e.g., DTT solution)

-

Precipitation reagent (e.g., methanol)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add 50 µL of the internal standard solution and 50 µL of the reducing agent.

-

Vortex and incubate at room temperature for 5-30 minutes.

-

Add 200 µL of the precipitation reagent, vortex, and incubate at 4°C for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 1-5 µL) of the prepared sample onto the LC-MS/MS system.

-

Use a suitable reversed-phase column for chromatographic separation.

-

Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of organic modifier and an acid (e.g., formic acid).

-

Detect the analyte and internal standard using selected reaction monitoring (SRM) in positive electrospray ionization mode.

-

-

Data Analysis:

-

Quantify the concentration of homocysteine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of homocysteine.

-

Reference: Based on established LC-MS/MS methods. [8][16][17]

Conclusion and Future Directions

The journey of S-alkyl-DL-homocysteine compounds, from their initial discovery as metabolic curiosities to their current status as potent enzyme inhibitors and potential therapeutic agents, is a testament to the power of fundamental biochemical research. The continued development of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly open new avenues for their application in medicine and biotechnology. Future research will likely focus on the development of more specific and less toxic inhibitors, the exploration of their utility in personalized medicine, and their application as probes to further unravel the complexities of cellular metabolism.

References

-

Ethionine | C6H13NO2S | CID 25674 - PubChem. (n.d.). Retrieved from [Link]

-

Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model. (n.d.). Retrieved from [Link]

-

Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression. (n.d.). Retrieved from [Link]

-

Homocysteine: A History in Progress. (n.d.). Retrieved from [Link]

-

VINCENT DU VIGNEAUD - Biographical Memoirs. (n.d.). Retrieved from [Link]

-

Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest. (n.d.). Retrieved from [Link]

-

Separation and Quantitation of Total Plasma Homocysteine and Methylmalonic Acid by LC-MS/MS Analysis. (n.d.). Retrieved from [Link]

-

History Today in Medicine - Prof. Dr. Vincent du Vigneaud. (2025, May 18). Retrieved from [Link]

-

Prebiotic Synthesis of Methionine and Other Sulfur-Containing Organic Compounds on the Primitive Earth: A Contemporary Reassessment Based on an Unpublished 1958 Stanley Miller Experiment. (n.d.). Retrieved from [Link]

-

New synthesis of S-alkyl-DL-homocysteines. (n.d.). Retrieved from [Link]

-

Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? (n.d.). Retrieved from [Link]

-

DL-Methionine. (n.d.). Retrieved from [Link]

-

Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. (2024, February 21). Retrieved from [Link]

-

Homocysteine - Wikipedia. (n.d.). Retrieved from [Link]

- Homocysteine synthase inhibitor - Google Patents. (n.d.).

-

S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE. (2009, January 13). Retrieved from [Link]

-

Vincent du Vigneaud - Wikipedia. (n.d.). Retrieved from [Link]

- Process for preparing s-adenosyl homocysteine - Google Patents. (n.d.).

- Pharmaceutical composition for treating hyperhomocysteinaemia caused by medicaments - Google Patents. (n.d.).

-

Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. (2024, September 6). Retrieved from [Link]

- Preparation of S-aryl-cysteine and its derivatives - Google Patents. (n.d.).

-

Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: A new approach. (n.d.). Retrieved from [Link]

-

Homocysteine in Plasma. (n.d.). Retrieved from [Link]

-

Detection of Homocysteine and Cysteine. (n.d.). Retrieved from [Link]

-

Measurement of homocysteine: a historical perspective. (n.d.). Retrieved from [Link]

-

Vincent du Vigneaud: following the sulfur trail to the discovery of the hormones of the posterior pituitary gland at Cornell Medical College. (n.d.). Retrieved from [Link]

- Synthesis and application of fluorescent probe for selective detection of homocysteine - Google Patents. (n.d.).

-

Validation and clinical application of an UHPLC method for simultaneous analysis of total homocysteine and cysteine in human plasma. (n.d.). Retrieved from [Link]

-

Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. (2024, September 6). Retrieved from [Link]

-

Homocysteine: Validation and comparison of two methods using samples from patients with pulmonary hypertension. (2014, November 13). Retrieved from [Link]

-

IC50 values of the 9 compounds identified using the high throughput... (n.d.). Retrieved from [Link]

-

Smart Probes for Ultrasensitive and Highly Selective Sensing of Homocysteine over Cysteine Based on Multi-Cooperative Effects by Using Gold Nanoparticles. (n.d.). Retrieved from [Link]

-

Validation of an HPLC method for total homocysteine quantification in plasma. (n.d.). Retrieved from [Link]

-

A Ratiometric Fluorescent Probe for Cysteine and Homocysteine Displaying a Large Emission Shift. (n.d.). Retrieved from [Link]

-

S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system. (n.d.). Retrieved from [Link]

-

Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12: Implications for the Mechanism of Inhibition of DNMTs. (2013, April 25). Retrieved from [Link]

-

Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast. (n.d.). Retrieved from [Link]

-

Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do. (n.d.). Retrieved from [Link]

-

Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. (n.d.). Retrieved from [Link]

-

Cysteine and homocysteine as biomarker of various diseases. (n.d.). Retrieved from [Link]

-

Effect of the Dietary Supplement SAMe on Blood Homocysteine Levels. (2012, January 6). Retrieved from [Link]

-

Homocysteine and vascular disease: review of published results of the homocysteine-lowering trials. (n.d.). Retrieved from [Link]

-

IC 50 estimates and comparison of IC 50 s measured for short or long substrate. (n.d.). Retrieved from [Link]

-

KEGG PATHWAY: Cysteine and methionine metabolism. (n.d.). Retrieved from [Link]

Sources

- 1. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cmeindia.in [cmeindia.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. patents.justia.com [patents.justia.com]

- 7. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vincent du Vigneaud | Nobel Prize, peptide hormones, sulfur chemistry | Britannica [britannica.com]

- 11. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of S-alkyl L-homocysteine analogues of glutathione and their kinetic studies with gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN115490674B - Synthesis and application of fluorescent probe for selective detection of homocysteine - Google Patents [patents.google.com]

- 14. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do [mdpi.com]

- 16. lcms.cz [lcms.cz]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vincent du Vigneaud: following the sulfur trail to the discovery of the hormones of the posterior pituitary gland at Cornell Medical College - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validation and clinical application of an UHPLC method for simultaneous analysis of total homocysteine and cysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

S-Benzyl-DL-homocysteine CAS number and molecular weight

An In-Depth Technical Guide to S-Benzyl-DL-homocysteine

Prepared by a Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of this compound, a crucial derivative of the non-proteinogenic amino acid homocysteine. Primarily utilized in research and development, this compound serves as a stable, S-protected intermediate essential for studying sulfur amino acid metabolism, synthesizing complex peptides, and exploring novel biomaterials. We will delve into its fundamental properties, a robust synthesis protocol, its biological context, and its diverse applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical Properties

This compound is characterized by the attachment of a benzyl group to the sulfur atom of homocysteine. This modification masks the reactive thiol group, preventing spontaneous disulfide bond formation and allowing for more controlled chemical manipulations. Its core identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1017-76-1 | [1][2][] |

| Molecular Formula | C₁₁H₁₅NO₂S | [1][] |

| Molecular Weight | 225.31 g/mol | [1][][4] |

| Appearance | White to off-white crystalline powder (typical) | Inferred from typical amino acid derivatives |

| Purity Note | Suppliers may offer this as a rare chemical without extensive analytical data; buyer verification is often required.[5] |

Part 2: Synthesis and Characterization

The synthesis of S-alkyl-homocysteines is fundamental for creating tools to study methionine antagonism and other metabolic processes. A common and effective laboratory-scale synthesis avoids hazardous reagents like liquid ammonia, providing a straightforward path to high-purity material.[1]

Causality in Synthesis Design: